2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
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Overview
Description
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity in click chemistry, and a piperidine-dione structure, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves multiple steps. One common method starts with the preparation of 2-[2-(2-azidoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide in the presence of sodium iodide . The resulting product is then further reacted with tosyl chloride and ammonia solution to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide undergoes various types of chemical reactions:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, enabling further derivatization.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.
Substitution Reactions: Tosyl chloride and ammonia are used for the substitution of hydroxyl groups.
Major Products
Click Chemistry: The major product is a triazole derivative.
Substitution Reactions: The major product is 2-[2-(2-azidoethoxy)ethoxy]ethanamine.
Scientific Research Applications
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development due to its piperidine-dione structure.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action for 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves its ability to form stable triazole linkages through click chemistry. This reactivity is primarily due to the azido group, which targets alkynes in the presence of a copper(I) catalyst . The piperidine-dione structure may interact with various biological targets, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-azidoethoxy)ethoxy]ethanol
- 2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethanol
- 2-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)methyl)propane-1,3-diol
Uniqueness
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is unique due to its combination of an azido group and a piperidine-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C22H26N6O8 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H26N6O8/c1-27-18(30)6-5-16(21(27)32)28-20(31)14-3-2-4-15(19(14)22(28)33)25-17(29)13-36-12-11-35-10-9-34-8-7-24-26-23/h2-4,16H,5-13H2,1H3,(H,25,29) |
InChI Key |
HANUEZMDAUIUGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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